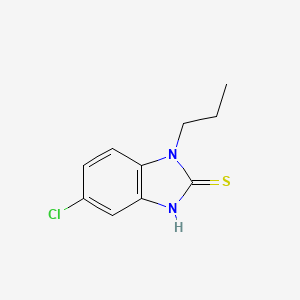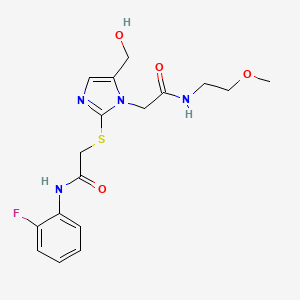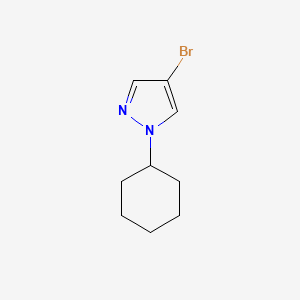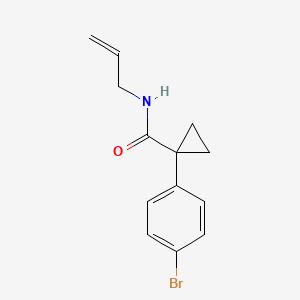
1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 2-Chloropyridine, involves the direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Chemical Reactions Analysis
While specific reactions involving “1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate” are not available, chloropyridines are generally used as intermediates in many chemical reactions . They can react with nucleophiles to generate pyridine derivatives substituted at various positions on the heterocycle .Aplicaciones Científicas De Investigación
Fluorescent Probes for Mercury Ion Detection
The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces novel imidazo[1,2-a]pyridine derivatives. Among these, certain compounds have demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and safety assessments related to mercury pollution (Shao et al., 2011).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, have been reported. These compounds are analyzed through various spectroscopic methods and theoretical calculations, providing insights into their stability and potential applications in developing novel compounds with targeted properties (Shen et al., 2012).
Corrosion Inhibition of Steel
Studies have demonstrated the effectiveness of certain pyridine derivatives in the corrosion inhibition of steel in sulfuric acid solutions. These compounds act as mixed inhibitors, reducing corrosion rates significantly, which is of great importance in industrial applications to enhance the longevity and durability of steel structures and components (Bouklah et al., 2005).
Coordination Polymers and Magnetic Properties
The synthesis of coordination polymers using pyridine derivatives has been explored, revealing diverse structural types and magnetic properties. These studies contribute to the understanding of molecular magnetism and the development of materials with specific magnetic behaviors, which can be applied in data storage, sensors, and other advanced technologies (Arora et al., 2009).
Antimicrobial and Anticancer Activities
Research into pyridine derivatives has also uncovered compounds with significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents, offering potential treatment options for various infections and cancers. The studies highlight the importance of continued investigation into the biological activities of pyridine derivatives (Abdel-megeed et al., 2012).
Propiedades
IUPAC Name |
1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVGYSDWYRFPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)


![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)